molecular formula C16H12BrNO2 B12575590 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester CAS No. 295778-39-1

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester

Katalognummer: B12575590
CAS-Nummer: 295778-39-1
Molekulargewicht: 330.17 g/mol
InChI-Schlüssel: OXGRKLRYMJPWTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Analyse Chemischer Reaktionen

Types of Reactions

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindoles, indolines, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1H-Indole-1-carboxylic acid, 5-bromo-, phenylmethyl ester is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the phenylmethyl ester group can enhance its binding affinity to certain receptors and its overall stability .

Eigenschaften

CAS-Nummer

295778-39-1

Molekularformel

C16H12BrNO2

Molekulargewicht

330.17 g/mol

IUPAC-Name

benzyl 5-bromoindole-1-carboxylate

InChI

InChI=1S/C16H12BrNO2/c17-14-6-7-15-13(10-14)8-9-18(15)16(19)20-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI-Schlüssel

OXGRKLRYMJPWTG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.